

Spectroscopic Analysis of 3-Bromo-5-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-nitroaniline

Cat. No.: B1329233

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-5-nitroaniline** (CAS No. 55215-57-1), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed look at its ^1H NMR, ^{13}C NMR, and IR spectral characteristics.

Spectroscopic Data Summary

The structural elucidation of **3-Bromo-5-nitroaniline** is supported by various spectroscopic techniques. The following tables summarize the key quantitative data obtained from Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), and Infrared (IR) spectroscopy.

Table 1: ^1H NMR Spectroscopic Data for **3-Bromo-5-nitroaniline**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.70	t	1.9	1	H-4
7.41	t	2.0	1	H-2
7.08	t	2.0	1	H-6
4.07	br s	-	2	-NH ₂

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-Bromo-5-nitroaniline**

Chemical Shift (δ) ppm	Assignment
149.5	C-NH ₂
148.8	C-NO ₂
123.0	C-Br
121.2	C-4
115.5	C-6
110.1	C-2

Note: This is a predicted spectrum. Experimental data is not readily available.

Table 3: IR Spectroscopic Data for **3-Bromo-5-nitroaniline**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400-3300	N-H stretch (amine)
1620-1590	N-H bend (amine)
1550-1490	N-O asymmetric stretch (nitro group)
1360-1290	N-O symmetric stretch (nitro group)
880-800	C-H bend (aromatic, out-of-plane)
700-500	C-Br stretch

Note: These are typical absorption ranges for the respective functional groups.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are detailed methodologies for the key experiments cited.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy

A sample of **3-Bromo-5-nitroaniline** (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons. For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to ensure a good signal-to-noise ratio. For the more dilute and less sensitive ¹³C NMR, a significantly larger number of scans is required. The data is then processed using Fourier transformation, and the chemical shifts, coupling constants, and integrations are determined.

Infrared (IR) Spectroscopy

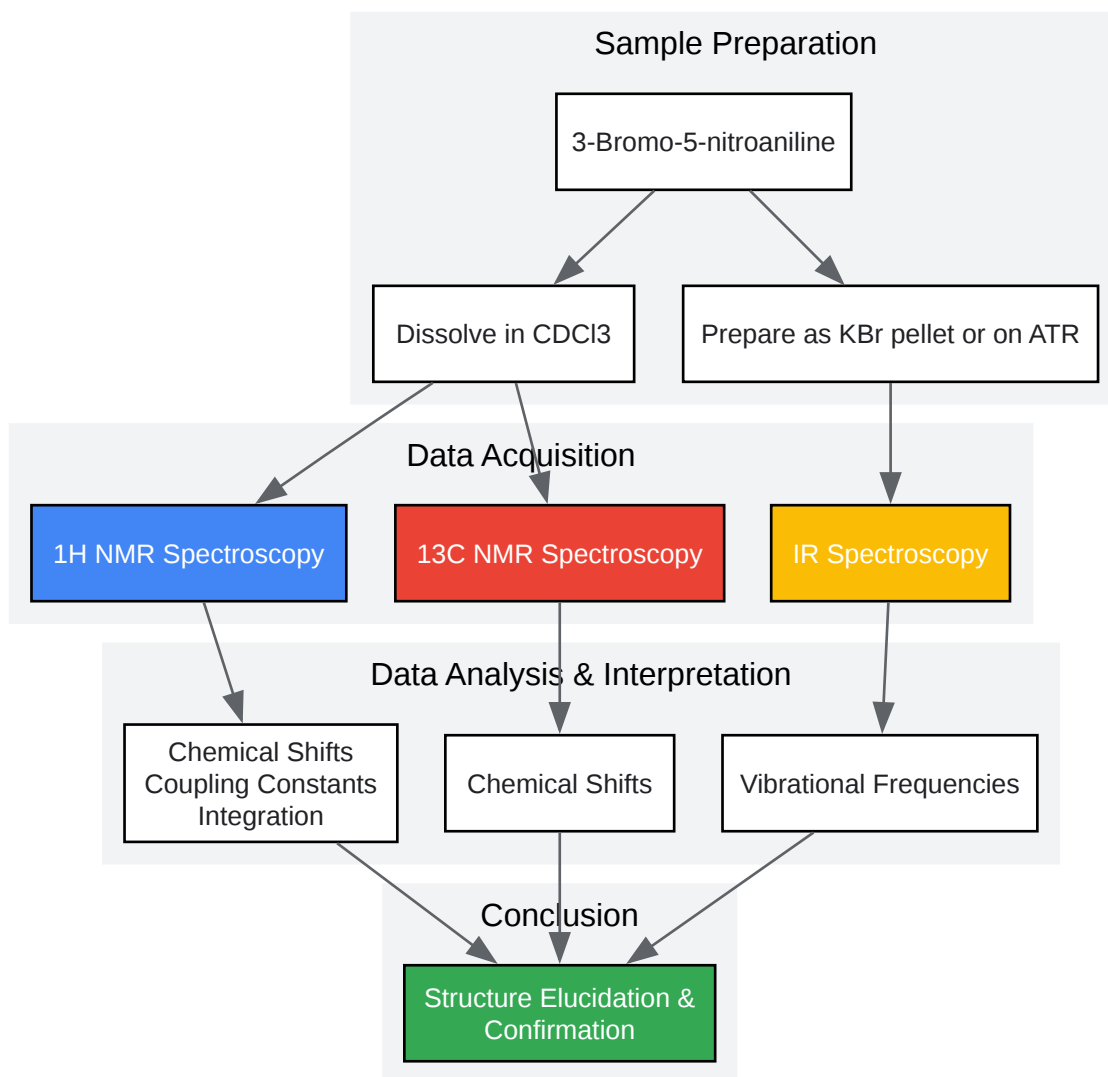
For solid samples like **3-Bromo-5-nitroaniline**, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good

contact between the sample and the crystal. The IR spectrum is then recorded, typically in the range of 4000-400 cm^{-1} .

Alternatively, the KBr pellet method can be used. A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of the IR spectrometer for analysis.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for a compound like **3-Bromo-5-nitroaniline** can be visualized as a structured workflow, from sample preparation to final data interpretation and structure confirmation.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Bromo-5-nitroaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329233#spectroscopic-data-of-3-bromo-5-nitroaniline-1h-nmr-13c-nmr-ir\]](https://www.benchchem.com/product/b1329233#spectroscopic-data-of-3-bromo-5-nitroaniline-1h-nmr-13c-nmr-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com